2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester

Description

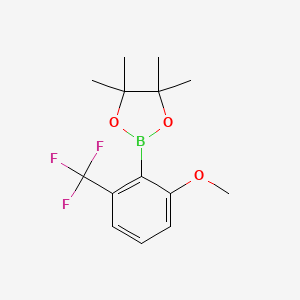

2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester is an organoboron compound featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. The boronic acid moiety is stabilized as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing its stability and solubility in organic solvents compared to the free boronic acid . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

IUPAC Name |

2-[2-methoxy-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-9(14(16,17)18)7-6-8-10(11)19-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJIXLMPMHUGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone for synthesizing arylboronic esters directly from aryl halides. This method employs bis(pinacolato)diboron (Bpin) and a palladium catalyst to install the boronic ester functionality. For 2-methoxy-6-trifluoromethylphenylboronic acid, pinacol ester, the protocol involves:

-

Substrate Preparation : Starting with 1-bromo-2-methoxy-6-trifluoromethylbenzene, synthesized via electrophilic substitution or directed ortho-metalation .

-

Catalytic System : Pd(dppf)Cl (1–5 mol%) and potassium acetate (KOAc) as a base in dioxane at 80–100°C for 12–24 hours .

-

Workup : Purification via column chromatography or recrystallization yields the product in 60–75% isolated yield .

Key Advantages :

-

Avoids intermediate boronic acid isolation, enhancing stability.

-

Compatible with electron-deficient arenes due to the trifluoromethyl group’s electron-withdrawing effects .

Limitations :

-

Requires anhydrous conditions and inert atmosphere.

-

Halide starting materials may necessitate multi-step synthesis.

Suzuki Cross-Coupling with Preformed Boronic Esters

Suzuki-Miyaura coupling can indirectly access the target compound by reacting aryl halides with pinacol boronic esters. For example:

-

Reaction Setup : Combine 3-bromo-5-(trifluoromethyl)anisole with a pinacol boronic ester (e.g., benzothiophen-2-yl pinacol boronate) in THF/HO (3:1) using Pd(OAc) (4 mol%) and SPhos ligand (8 mol%) .

-

Conditions : Heat at 90°C for 24 hours, followed by oxidative workup with HO to yield the coupled product .

Data Table 1: Representative Suzuki Coupling Parameters

| Aryl Halide | Boronic Ester | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)anisole | Benzothiophen-2-yl pinacol ester | Pd(OAc)/SPhos | 68 |

Advantages :

Challenges :

-

Competing protodeboronation or homocoupling may reduce yields.

Esterification of Boronic Acids

Direct esterification of 2-methoxy-6-trifluoromethylphenylboronic acid with pinacol offers a straightforward route:

-

Boronic Acid Synthesis :

-

Esterification :

Critical Considerations :

-

Boronic acids are prone to dehydration; anhydrous conditions are essential.

-

Pinacol esterification enhances stability for long-term storage .

Lithiation-Borylation Strategies

Lithiation-borylation, effective for constructing sterically hindered boronic esters, involves:

-

Directed Lithiation : Deprotonate 2-methoxy-6-trifluoromethylbenzene derivatives at the boron position using n-BuLi or LDA at −78°C .

-

Borylation : Quench the aryl lithium species with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin-OiPr) .

-

Workup : Hydrolyze with dilute HCl and esterify with pinacol .

Data Table 2: Lithiation-Borylation Performance

Advantages :

Drawbacks :

-

Low-temperature conditions increase operational complexity.

Chemical Reactions Analysis

2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are less commonly documented.

Substitution Reactions: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and methanol . The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Role in Organic Synthesis

Cross-Coupling Reactions:

Boronic acids and their esters are pivotal in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. The pinacol ester form enhances stability and solubility, making it more effective in these reactions .

Catalytic Protodeboronation:

Recent studies have demonstrated that pinacol boronic esters can undergo catalytic protodeboronation, leading to valuable transformations such as anti-Markovnikov hydromethylation of alkenes. This method has been successfully applied to synthesize complex natural products like (−)-Δ8-THC and cholesterol derivatives .

Pharmaceutical Applications

Therapeutic Uses:

this compound has shown potential in treating metabolic disorders. Its compounds are believed to modulate plasma levels of free fatty acids and reduce triglyceride levels, making them useful for treating conditions such as obesity, dyslipidemia, and type 2 diabetes .

Cancer Treatment:

There is growing evidence suggesting that boronic acids can be used in cancer therapy. They may inhibit the activity of certain enzymes involved in tumor growth and metastasis. The specific compound under discussion has been noted for its potential applications in treating cancers linked to lipid metabolism disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester exerts its effects primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, for example, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon–carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key structural analogs is summarized below:

Key Observations :

- Solubility: The trifluoromethyl group enhances solubility in chloroform and acetone compared to non-fluorinated analogs . Pyridine-based analogs (e.g., ) exhibit lower solubility due to aromatic nitrogen’s polarity.

- Stability : Electron-withdrawing groups (e.g., -CF₃) improve stability against hydrolysis, requiring harsher conditions (e.g., NaIO₄/acid) for cleavage .

Reactivity in Cross-Coupling Reactions

- Electron Effects: The -CF₃ group increases electrophilicity of the boronic ester, accelerating transmetalation in Suzuki-Miyaura couplings compared to methoxy or hydroxy-substituted analogs . For example, 4-amino-2,5-difluorobenzeneboronic acid pinacol ester () reacts slower due to electron-donating amino groups.

- Steric Effects : The 2-methoxy group in the target compound may hinder coupling at the ortho position, favoring para selectivity in aryl-aryl bond formation .

- Hydrolysis Kinetics : Unlike boronic acids, pinacol esters (including the target compound) resist hydrolysis under neutral conditions. However, they react with H₂O₂ at slower rates compared to free boronic acids, as seen in 4-nitrophenylboronic acid pinacol ester (t½ > 60 min vs. < 10 min for the acid) .

Biological Activity

2-Methoxy-6-trifluoromethylphenylboronic acid, pinacol ester (commonly referred to as TFMPB) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its utility in medicinal chemistry and biological research, owing to its ability to interact with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C12H12B F3 O2

- Molecular Weight : 253.03 g/mol

- CAS Number : 1111096-06-0

The biological activity of TFMPB is primarily attributed to its ability to form reversible covalent bonds with diols and amines, which is a characteristic feature of boronic acids. This property allows TFMPB to act as:

- Enzyme Inhibitors : It can inhibit enzymes that utilize diol-containing substrates.

- Receptor Modulators : The compound may bind to specific receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that TFMPB exhibits antimicrobial properties against various bacterial strains. For instance, a study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Anticancer Properties

TFMPB has shown promise in cancer research, particularly in inhibiting the growth of specific cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of TFMPB against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Inhibition : In vitro studies on breast cancer cell lines revealed that TFMPB inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. This effect was associated with the downregulation of cyclin D1 and upregulation of p21, indicating a mechanism involving cell cycle regulation.

Research Findings

A summary of key findings from various studies on TFMPB is presented in the table below:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-6-trifluoromethylphenylboronic acid, pinacol ester, and how can purity be optimized?

- Methodology : The synthesis typically involves reacting the parent boronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under anhydrous conditions . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) is confirmed by ¹H/¹³C NMR and HPLC analysis. Moisture-sensitive steps require inert atmospheres (N₂/Ar) .

Q. How is this boronic ester utilized in Suzuki-Miyaura cross-coupling reactions?

- Protocol : The compound acts as an aryl donor. A typical reaction uses Pd(PPh₃)₄ (1–5 mol%), a base (e.g., Na₂CO₃ or Cs₂CO₃), and a mix of H₂O/THF or dioxane at 70–100°C. Optimal coupling partners include aryl halides (Br, I). Post-reaction, extraction (EtOAc/H₂O) and purification yield biaryl products .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Storage at 2–8°C in airtight, desiccated containers prevents hydrolysis. Hazard codes H315 (skin irritation) and H319 (eye irritation) apply .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and electron-donating methoxy groups influence reactivity in cross-couplings?

- Mechanistic Insight : The trifluoromethyl group reduces electron density at the boron center, potentially slowing transmetallation but enhancing stability. Methoxy groups may coordinate Pd catalysts, altering regioselectivity. Computational studies (DFT) or Hammett parameters (σ values) can quantify these effects .

Q. What strategies resolve low yields in Suzuki-Miyaura reactions involving sterically hindered partners?

- Troubleshooting :

- Use bulkier ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates.

- Increase reaction temperature (100–120°C) or microwave-assisted conditions.

- Screen alternative bases (K₃PO₄) or solvents (toluene/DMF) .

Q. How can computational modeling predict the compound’s behavior in novel reactions?

- Approach : DFT calculations (Gaussian, ORCA) model transition states for cross-couplings, predicting activation barriers. Molecular docking studies assess interactions in catalytic cycles. Compare with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the challenges in characterizing degradation products under ambient storage?

- Analytical Workflow :

- Accelerated stability studies (40°C/75% RH) with LC-MS identify hydrolysis to boronic acid.

- ¹⁹F NMR tracks trifluoromethyl group integrity.

- Mitigation: Add molecular sieves or stabilize with Lewis acids (e.g., BHT) .

Contradictions and Validation

Q. Why do reported catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) yield divergent results for the same substrate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.